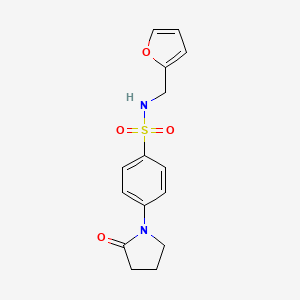

N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide, commonly known as Furosemide, is a diuretic drug that is widely used to treat edema and hypertension. This compound belongs to the class of loop diuretics and works by inhibiting the reabsorption of sodium and chloride ions in the ascending limb of the loop of Henle. Furosemide has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

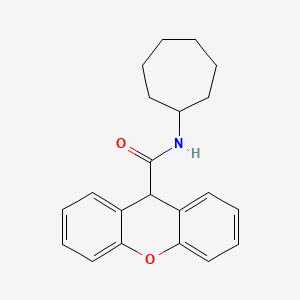

N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide and its derivatives have been extensively studied for their unique chemical properties and potential applications in synthetic chemistry. One notable application involves the synthesis of trisubstituted piperidines and indolizidines, where an aza-Achmatowicz oxidation of a furyl-substituted benzenesulfonamide is followed by a conjugate addition to the resulting 2H-pyridone. This method was effectively utilized in the synthesis of the indolizidine alkaloid 223A, highlighting the compound's utility in complex organic syntheses (Harris & Padwa, 2003). Additionally, a short and efficient synthesis route for 2,5,6-trisubstituted piperidines was demonstrated using a similar process, emphasizing the compound's role in facilitating the formation of cis-substituted products (Harris & Padwa, 2002).

Biological and Medicinal Applications

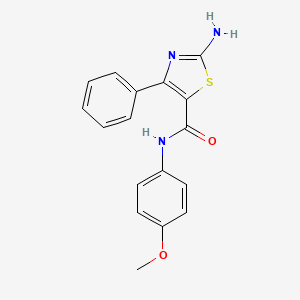

In the realm of medicinal chemistry, derivatives of N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide have shown promising applications. Notably, novel diamide-based benzenesulfonamides were synthesized and evaluated as inhibitors of the metalloenzyme carbonic anhydrase, particularly targeting tumor-associated isoforms. This research underscores the compound's potential in the development of anticancer therapies, with certain derivatives exhibiting significant antitumor activity and apoptosis induction in renal cancer cells (Abdelrahman et al., 2019).

Antimicrobial Activity

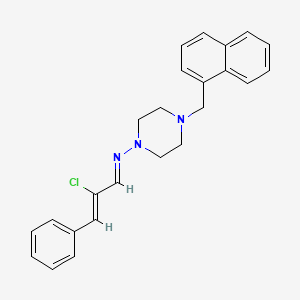

The antimicrobial properties of N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide derivatives have also been explored. A study on N-pyridin-3-yl-benzenesulfonamide demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting the compound's utility in addressing antibiotic resistance issues (Ijuomah, Ike, & Obi, 2022).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c18-15-4-1-9-17(15)12-5-7-14(8-6-12)22(19,20)16-11-13-3-2-10-21-13/h2-3,5-8,10,16H,1,4,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALLXRONRQJYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-(dimethylamino)benzamide](/img/structure/B5561920.png)

![2-(4-tert-butylphenoxy)-N'-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]acetohydrazide](/img/structure/B5561944.png)

![(3S*,4R*)-N,N-dimethyl-1-{[2-(4-morpholinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinamine](/img/structure/B5561947.png)

![N-(2-chloro-4-methylphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5561950.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B5561956.png)

![(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5561975.png)

![1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B5561983.png)

![N-1,3-benzodioxol-5-yl-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5561989.png)

![1-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B5561992.png)

![butyl 3-({[4-(2-methyl-1H-imidazol-1-yl)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5562005.png)

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)